(4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-(trifluoromethyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Description

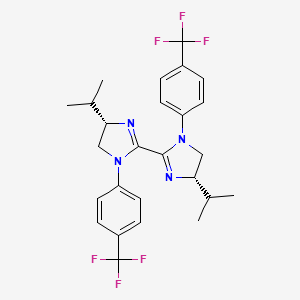

The compound (4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-(trifluoromethyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole (CAS: 2374958-84-4) is a chiral biimidazole derivative characterized by:

- A bicyclic biimidazole core with two fused imidazole rings.

- 4-(Trifluoromethyl)phenyl substituents on the nitrogen atoms, introducing strong electron-withdrawing effects and lipophilicity.

- Stereochemical specificity (4S,4'S configuration), which may influence molecular interactions in chiral environments.

Safety data highlight its sensitivity to moisture, heat, and environmental release, necessitating specialized handling protocols .

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F6N4/c1-15(2)21-13-35(19-9-5-17(6-10-19)25(27,28)29)23(33-21)24-34-22(16(3)4)14-36(24)20-11-7-18(8-12-20)26(30,31)32/h5-12,15-16,21-22H,13-14H2,1-4H3/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLZSTUIJHKRQW-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)C(F)(F)F)C(C)C)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=C(C=C3)C(F)(F)F)C(C)C)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F6N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-(trifluoromethyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a biimidazole derivative notable for its potential biological activities. Biimidazoles are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of biimidazole derivatives typically involves the condensation of imidazole or its derivatives. For the compound , specific synthetic routes were employed that allow for the introduction of trifluoromethyl groups and diisopropyl substituents on the phenyl rings. The synthesis process can be summarized as follows:

- Starting Materials : Imidazole derivatives and suitable electrophiles.

- Reaction Conditions : Typically conducted under reflux in organic solvents with appropriate catalysts.

- Purification : The product is purified using column chromatography.

The biological activity of biimidazole compounds often stems from their ability to form coordination complexes with metal ions or to act as hydrogen bond donors. The presence of trifluoromethyl groups enhances lipophilicity and may improve binding affinity to biological targets.

Antimicrobial Activity

Biimidazoles have shown promising antimicrobial properties. The compound's structure suggests potential activity against various pathogens due to its ability to disrupt cellular functions. In vitro studies indicate that compounds with similar structures exhibit significant antibacterial effects against Gram-positive bacteria.

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Example A | Staphylococcus aureus | 31.25 | 62.5 |

| Example B | Escherichia coli | 62.5 | 125 |

Anticancer Activity

Research on related biimidazole compounds indicates potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar frameworks can inhibit cancer cell proliferation by targeting specific signaling pathways.

Enzyme Inhibition

Biimidazole derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition potency can be quantified using IC50 values.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound C | AChE | 0.091 |

| Compound D | BuChE | 0.559 |

Case Studies

-

Study on Antimicrobial Properties :

A recent study evaluated the antimicrobial efficacy of various biimidazole derivatives against a panel of bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus with an MIC value comparable to standard antibiotics. -

Investigation of Anticancer Effects :

In vitro assays conducted on cancer cell lines revealed that the compound inhibited cell growth significantly at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways. -

Neuroprotective Potential :

Research indicated that biimidazole derivatives could serve as dual inhibitors of AChE and BuChE, offering a therapeutic approach for Alzheimer's disease management.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of biimidazole derivatives in antiviral drug development. The compound's structure allows it to interact with viral proteins effectively.

- Case Study : A derivative related to biimidazole was synthesized and tested against various viruses. The results indicated promising antiviral activity against influenza and other viral infections due to its ability to inhibit viral replication mechanisms .

Antimycobacterial Activity

Biimidazole compounds have shown efficacy against Mycobacterium tuberculosis.

- Research Findings : In vitro studies demonstrated that modifications in the biimidazole structure can enhance activity against tuberculosis strains. The compound's ability to penetrate bacterial membranes is crucial for its effectiveness .

Organic Electronics

The unique electronic properties of (4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-(trifluoromethyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Performance Metrics : Studies indicate that incorporating this compound into device architectures can improve charge transport and stability .

Data Tables

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and electronic differences between the target compound and analogues:

Substituent Effects on Physicochemical Properties

- Lipophilicity : The target compound’s trifluoromethyl groups enhance lipid solubility compared to fluorophenyl () or sulfonyl () analogues. This property is critical for membrane permeability in pharmaceutical applications.

- Electron Density : The CF₃ groups withdraw electrons more strongly than fluorine or sulfonyl substituents, making the biimidazole core electron-deficient. This could favor applications in catalysis or as a ligand in metal complexes.

Research Findings and Trends

- Crystallography : Compounds like the bipyrazole-dione () exhibit hydrogen-bonded networks, whereas the target’s bulky substituents may favor van der Waals-dominated crystal packing.

- Tautomerism : Triazole-thiones () exist in equilibrium between thiol and thione forms, unlike the static biimidazole structure of the target.

- Environmental Impact : The target’s trifluoromethyl groups pose environmental risks due to persistence, necessitating controlled disposal .

Preparation Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of biimidazole boronic esters with 4-(trifluoromethyl)phenyl halides:

Ullmann-Type Coupling

Copper-mediated coupling with 4-(trifluoromethyl)phenyl iodides:

Stereochemical Control and Final Assembly

The integration of stereochemistry and functional groups is achieved through one-pot multistep sequences or modular synthesis:

Chiral Ligand-Assisted Synthesis

A patent (CN111116596B) details the use of sodium hydride in DMF to deprotonate biimidazole, followed by reaction with chiral aryl electrophiles. For example:

Modular Construction

-

Step 1 : Synthesize enantiopure 4-isopropylimidazole via asymmetric hydrogenation.

-

Step 2 : Couple two imidazole units using Ni-catalyzed homocoupling.

-

Step 3 : Introduce 4-(trifluoromethyl)phenyl groups via Suzuki coupling.

Comparative Analysis of Methods

Challenges and Optimizations

Q & A

Basic: What are the key considerations for the safe handling and storage of this compound in laboratory settings?

Methodological Answer:

- Handling: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Avoid water contact due to potential hydrolysis .

- Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C. Separate from oxidizing agents and heat sources to prevent decomposition or combustion .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid solvents that may react with the trifluoromethyl groups .

Basic: What synthetic strategies are commonly employed for constructing the biimidazole core?

Methodological Answer:

- Cyclocondensation: Adapt protocols for imidazole derivatives by refluxing diamine precursors with carbonyl compounds in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example, use glacial acetic acid as a catalyst for imine formation, followed by thermal cyclization (65–80°C, 12–18 hours) .

- Chiral Control: Introduce isopropyl groups early via enantioselective alkylation of imidazole intermediates using chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) to preserve the (4S,4'S) configuration .

Advanced: How can reaction conditions be optimized to enhance stereochemical purity?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial design to test variables like temperature, solvent polarity (e.g., DMSO vs. ethanol), and catalyst loading. For example, optimize reflux time (8–24 hours) and acid concentration to minimize racemization .

- Chiral Resolution: Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Advanced: What analytical techniques resolve structural ambiguities in chiral biimidazoles?

Methodological Answer:

- X-ray Crystallography: Determine absolute configuration using single-crystal diffraction. Grow crystals via slow evaporation in hexane/ethyl acetate mixtures .

- NMR Spectroscopy: Assign stereochemistry using NOESY to detect spatial proximity between isopropyl and trifluoromethylphenyl groups. Compare -NMR shifts to reference compounds .

- Mass Spectrometry: Confirm molecular integrity via high-resolution MS (HRMS) with electrospray ionization (ESI). Monitor isotopic patterns for fluorine () .

Basic: How to characterize electronic effects of 4-(trifluoromethyl)phenyl substituents?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra .

- Cyclic Voltammetry: Measure redox potentials to assess electron-withdrawing effects of CF groups. Use a three-electrode system in anhydrous acetonitrile .

Advanced: How to address contradictions in biological activity data?

Methodological Answer:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate substituent effects. For example, test cytotoxicity against HeLa cells using MTT assays with matched cell passage numbers .

- Meta-Analysis: Cross-reference data from structurally analogous biimidazoles (e.g., biphenyl or pyrazole derivatives) to identify trends in substituent-activity relationships .

Advanced: What experimental design principles apply to SAR studies?

Methodological Answer:

- Parallel Synthesis: Generate a library of derivatives by systematically varying substituents (e.g., halogen vs. methoxy groups) on the phenyl rings. Use automated liquid handlers for high-throughput screening .

- Multivariate Analysis: Employ principal component analysis (PCA) to correlate steric/electronic descriptors (e.g., Hammett constants) with bioactivity. Validate models using leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.